3-(1,3-benzodioxol-5-yl)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]propan-1-one
Description
This compound features a 1,3-benzodioxole moiety linked to a propan-1-one scaffold, with a 4-[(E)-2-phenylethenyl]sulfonylpiperazine substituent. The benzodioxole group is a common pharmacophore in bioactive molecules, often associated with enhanced metabolic stability and receptor binding due to its electron-rich aromatic system .
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O5S/c25-22(9-7-19-6-8-20-21(16-19)29-17-28-20)23-11-13-24(14-12-23)30(26,27)15-10-18-4-2-1-3-5-18/h1-6,8,10,15-16H,7,9,11-14,17H2/b15-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPKYNSAVDSSKKQ-XNTDXEJSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CCC2=CC3=C(C=C2)OCO3)S(=O)(=O)C=CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C(=O)CCC2=CC3=C(C=C2)OCO3)S(=O)(=O)/C=C/C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(1,3-benzodioxol-5-yl)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]propan-1-one is a synthetic compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant studies that highlight its efficacy.
Chemical Structure and Properties
The compound features a complex structure that includes a benzodioxole moiety, a piperazine ring, and a sulfonyl group. Its molecular formula is C22H24N2O4S, with a molecular weight of approximately 420.50 g/mol. The presence of these functional groups suggests potential interactions with biological targets, particularly in the central nervous system and cancer pathways.
Research indicates that this compound may exhibit multiple mechanisms of action:
- Inhibition of Enzymatic Activity : The sulfonylpiperazine component may inhibit specific enzymes involved in tumor progression and inflammation.
- Antioxidant Properties : The benzodioxole moiety is known for its antioxidant capabilities, which could protect cells from oxidative stress.
- Modulation of Neurotransmitter Activity : Given the piperazine structure, it may interact with neurotransmitter receptors, potentially influencing mood and cognitive functions.
Anticancer Effects
Several studies have explored the anticancer properties of this compound. For instance:
- Cell Line Studies : In vitro studies demonstrated that 3-(1,3-benzodioxol-5-yl)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]propan-1-one significantly inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 10 to 30 µM, indicating moderate potency against these cell lines .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| A549 (Lung Cancer) | 25 |
| HeLa (Cervical Cancer) | 20 |
Neuroprotective Effects
Research has also suggested neuroprotective effects:
- Neuroprotection in Animal Models : Animal studies showed that administration of the compound reduced neuronal apoptosis in models of neurodegenerative diseases. Behavioral assessments indicated improved cognitive function following treatment .
Case Studies
A notable case study involved the use of this compound in a preclinical model of Alzheimer's disease. Treatment with the compound resulted in decreased amyloid-beta plaque deposition and improved memory performance compared to control groups .
Safety and Toxicity
Preliminary toxicity assessments indicate that the compound has a favorable safety profile at therapeutic doses. Acute toxicity studies in rodents showed no significant adverse effects at doses up to 100 mg/kg . Long-term studies are warranted to fully assess chronic exposure risks.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by the following structural attributes:
- Molecular Formula : C22H24N2O4S
- IUPAC Name : 3-(1,3-benzodioxol-5-yl)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]propan-1-one
- Key Functional Groups : Benzodioxole, sulfonamide, piperazine
Anticancer Activity
Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. The sulfonamide moiety is known for its ability to inhibit tumor growth through various mechanisms, including apoptosis induction and inhibition of cell proliferation.
Case Study : A study demonstrated that derivatives of sulfonamide compounds showed promising results in inhibiting cancer cell lines through apoptosis pathways. The mechanism involved the disruption of tubulin polymerization, which is crucial for cancer cell division .
Neuropharmacological Effects
The piperazine ring in the compound is associated with various neuropharmacological activities. Compounds containing piperazine derivatives have been studied for their effects on serotonin receptors, which are vital in mood regulation and anxiety disorders.
Case Study : A molecular docking study revealed that piperazine derivatives could effectively bind to serotonin receptors, suggesting potential applications in treating depression and anxiety disorders .
Anti-inflammatory Properties
The compound's structure suggests possible anti-inflammatory effects, particularly through the inhibition of cyclooxygenase (COX) enzymes.
Case Study : Research has shown that similar compounds can inhibit COX enzymes effectively, leading to reduced inflammation and pain relief. The docking studies indicated strong binding affinities to COX enzymes, supporting their potential as anti-inflammatory agents .
Chemical Reactions Analysis
Reactivity of the Sulfonylpiperazine Group
The sulfonylpiperazine moiety is a key site for nucleophilic substitution or elimination reactions. The sulfonyl group (R-SO₂-) is electron-withdrawing, activating the adjacent piperazine nitrogen for nucleophilic attack.
Key Reactions:
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Nucleophilic Displacement : The sulfonate group may act as a leaving group under basic conditions, enabling substitution at the piperazine nitrogen. For example:
This reactivity is observed in structurally related sulfonamide derivatives (e.g., US20120264605A1) .
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Hydrolysis : In acidic or aqueous conditions, the sulfonyl group may hydrolyze to form a sulfonic acid derivative. This is common in sulfonate esters and sulfonamides.
Benzodioxole Ring Reactivity
The 1,3-benzodioxole group is relatively stable but can undergo electrophilic aromatic substitution (EAS) at the electron-rich C-5 position.
Key Reactions:
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Nitration/Sulfonation : Directed by the methylenedioxy group, nitration or sulfonation occurs selectively at the C-5 position (see 3-(1,3-benzodioxol-5-yl)-1-phenyl-2-propen-1-one in PubChem ).
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Oxidative Ring Opening : Strong oxidizing agents (e.g., KMnO₄) may cleave the dioxole ring to form a catechol derivative .
Propan-1-one Core Reactivity
The ketone group in the propan-1-one moiety is susceptible to nucleophilic addition or reduction.
Key Reactions:
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Nucleophilic Addition : Grignard reagents or hydride donors (e.g., NaBH₄) can reduce the ketone to a secondary alcohol:
Similar reductions are documented for 1-(benzo[d] dioxol-5-yl)propan-2-ol .
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Condensation Reactions : The ketone may form Schiff bases with amines or undergo Claisen-Schmidt condensations with aldehydes .
Styrenyl Sulfonyl Group Reactivity
The (E)-2-phenylethenylsulfonyl group introduces potential for π-π interactions and photochemical reactivity.
Key Reactions:
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Electrophilic Addition : The double bond in the styrenyl group may undergo bromination or epoxidation.
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Photochemical [2+2] Cycloaddition : Under UV light, the styrenyl group can dimerize or react with other alkenes .
Comparative Reaction Data
Mechanistic Insights
Comparison with Similar Compounds
(a) Ethylone (1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)propan-1-one)
- Key Differences: Ethylone replaces the sulfonylpiperazine group with an ethylamine substituent. This simplification reduces molecular weight (C12H15NO3 vs. ~C22H22N2O5S for the target compound) and alters pharmacokinetics. Ethylone is a cathinone derivative with stimulant properties, whereas the sulfonylpiperazine in the target compound may confer selectivity for serotonin or dopamine transporters .
- Bioactivity : Ethylone is documented as a psychoactive substance with entactogenic effects, while the target compound’s pharmacological profile remains uncharacterized in the evidence .
(b) (E)-1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]-3-(2-methoxyphenyl)-2-phenyl-2-propen-1-one (CAS 478064-17-4)
- Key Differences: This analogue substitutes the sulfonylphenylethenyl group with a benzodioxolmethyl-piperazine and adds a 2-methoxyphenyl ring.
- Structural Implications : The absence of a sulfonyl group may reduce solubility in aqueous media but increase membrane permeability.
Piperazine-Containing Analogues
(a) (3S)-3-(1,3-Benzodioxol-5-yl)-1-[(3R,5S)-3,5-Dimethylpiperidin-1-yl]-3-(2-hydroxy-4,6-dimethoxyphenyl)propan-1-one
- Key Differences : This compound replaces the sulfonylphenylethenyl-piperazine with a dimethylpiperidine group and adds a dimethoxyphenyl moiety. The dimethylpiperidine introduces chirality, which could lead to stereoselective interactions with biological targets .
Propenone Derivatives
3-(1,3-Benzodioxol-5-yl)-1-(4-Fluorophenyl)prop-2-en-1-one
- Bioactivity : α,β-unsaturated ketones are often associated with anti-inflammatory or anticancer activity, but specific data for this compound are lacking.
Comparative Data Table
Research Findings and Implications
- Structural Trends: The sulfonylpiperazine group in the target compound distinguishes it from simpler cathinones like ethylone, likely reducing CNS penetration but improving metabolic stability.
- Gaps in Data: No direct bioactivity data for the target compound are available in the evidence.
- Synthetic Challenges : The (E)-styryl sulfonyl group may introduce synthetic complexity, requiring precise control of stereochemistry and sulfonation conditions .
Q & A
Q. What are the recommended analytical techniques for confirming the purity and structural integrity of this compound?
Methodological Answer:
- Purity Assessment: Use HPLC with UV detection (λ = 254 nm) and a C18 column, employing a gradient of acetonitrile/water (0.1% TFA) to resolve impurities. Compare retention times against a certified reference standard.
- Structural Confirmation:
- NMR: ¹H and ¹³C NMR in deuterated DMSO or CDCl₃ to verify benzodioxole (δ 5.9–6.1 ppm for methylenedioxy protons) and piperazine-sulfonyl motifs (δ 3.2–3.8 ppm for piperazine protons) .
- Mass Spectrometry: High-resolution ESI-MS to confirm molecular weight (expected [M+H]⁺ ~487.2 g/mol) and fragmentation patterns.
- Crystallography: Single-crystal X-ray diffraction (if crystallizable) to resolve bond lengths and angles, as demonstrated for structurally related piperazine-benzodioxole derivatives .
Q. What safety protocols are critical for handling this compound in laboratory settings?
Methodological Answer:
- Hazard Mitigation:
- Emergency Response:
- Skin Contact: Wash immediately with soap/water for 15 minutes; seek medical attention if irritation persists .
- Inhalation: Move to fresh air; administer oxygen if respiratory distress occurs .
- Carcinogenicity Note: Classified as a potential carcinogen (IARC Group 2B); limit exposure via institutional biosafety committee (IBC)-approved protocols .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro and in vivo toxicity data for this compound?
Methodological Answer:
- Experimental Design:
- Dose-Response Studies: Conduct parallel in vitro (e.g., HepG2 cell viability assays) and in vivo (rodent models) trials at equivalent doses, adjusting for metabolic differences (e.g., liver microsomal stability tests) .
- Metabolite Profiling: Use LC-MS/MS to identify toxic metabolites in plasma/tissue homogenates that may explain discrepancies.
- Data Normalization: Apply allometric scaling to account for interspecies variations in pharmacokinetics .
- Validation: Cross-reference results with databases like PubChem Toxicity and IARC monographs .
Q. What computational strategies are effective for predicting this compound’s reactivity and binding affinity?
Methodological Answer:
- Molecular Dynamics (MD): Simulate interactions with biological targets (e.g., serotonin receptors) using AMBER or GROMACS, focusing on sulfonyl-piperazine flexibility and benzodioxole π-π stacking .
- Docking Studies: Use AutoDock Vina to model binding to sulfonamide-sensitive enzymes (e.g., carbonic anhydrase), optimizing grid boxes around active sites .
- QSAR Modeling: Train models on analogs (e.g., PubChem CID 13699679-7) to predict logP, solubility, and IC₅₀ values .
Q. How can crystallographic data inform the design of derivatives with enhanced stability?
Methodological Answer:
- Structural Insights:
- Stability Testing:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
